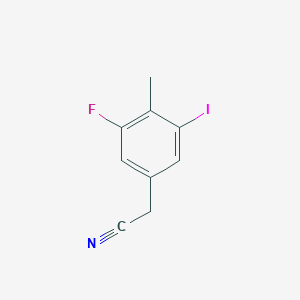
3-Fluoro-5-iodo-4-methylphenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-iodo-4-methylphenylacetonitrile is an organic compound with the molecular formula C9H7FIN It is a derivative of phenylacetonitrile, characterized by the presence of fluorine, iodine, and a methyl group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-4-methylphenylacetonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, followed by nitrile formation. For instance, starting from 4-methylphenylacetonitrile, selective iodination and fluorination can be achieved using reagents like iodine monochloride (ICl) and Selectfluor, respectively. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure regioselectivity and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-Fluoro-5-iodo-4-methylphenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-Fluoro-5-azido-4-methylphenylacetonitrile, while reduction with sodium borohydride would produce 3-Fluoro-5-iodo-4-methylphenylethylamine.
科学的研究の応用
3-Fluoro-5-iodo-4-methylphenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Fluoro-5-iodo-4-methylphenylacetonitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile.
類似化合物との比較
Similar Compounds
3-Fluoro-4-methylphenylacetonitrile: Lacks the iodine atom, which may result in different reactivity and applications.
5-Iodo-4-methylphenylacetonitrile:
3-Fluoro-5-iodophenylacetonitrile: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
3-Fluoro-5-iodo-4-methylphenylacetonitrile is unique due to the combination of fluorine, iodine, and a methyl group on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties, making it valuable for various synthetic and research applications.
特性
分子式 |
C9H7FIN |
|---|---|
分子量 |
275.06 g/mol |
IUPAC名 |
2-(3-fluoro-5-iodo-4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H7FIN/c1-6-8(10)4-7(2-3-12)5-9(6)11/h4-5H,2H2,1H3 |
InChIキー |
UTQWHBCXGVVUTF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1I)CC#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


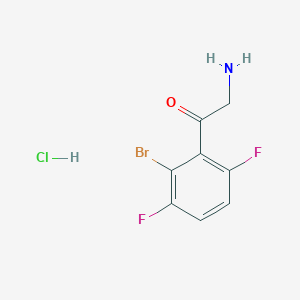
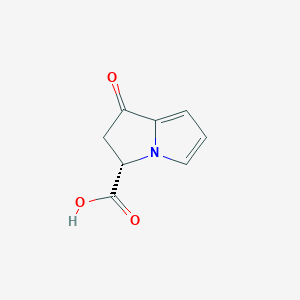
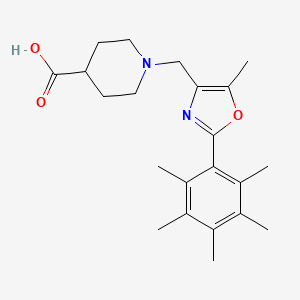
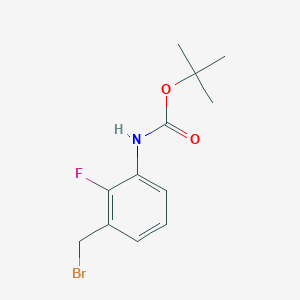

![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)

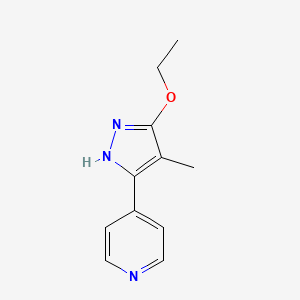
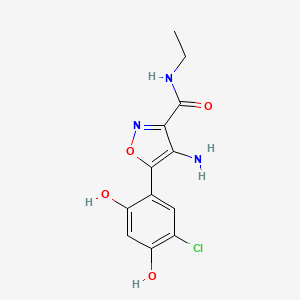

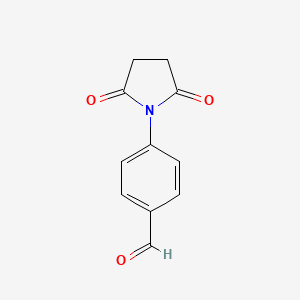

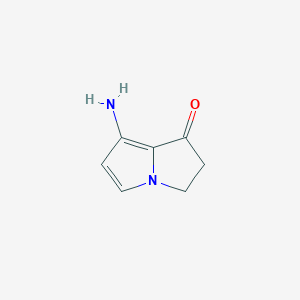
![2-Bromo-5-methoxybenzo[d]oxazole](/img/structure/B12867240.png)
